molecular formula C14H22O B7879122 2-(4-iso-Propylphenyl)-3-methyl-butan-2-ol

2-(4-iso-Propylphenyl)-3-methyl-butan-2-ol

Cat. No.: B7879122
M. Wt: 206.32 g/mol
InChI Key: QVVLKOZMSQVURB-UHFFFAOYSA-N
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Description

2-(4-iso-Propylphenyl)-3-methyl-butan-2-ol is an organic compound with a complex structure that includes an iso-propylphenyl group and a methyl-butanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iso-Propylphenyl)-3-methyl-butan-2-ol typically involves the alkylation of 4-iso-propylphenol with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, followed by the addition of the alkylating agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent product quality and yield. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-iso-Propylphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-iso-Propylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the manufacture of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-(4-iso-Propylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-iso-Propylphenol: A related compound with similar structural features but lacking the methyl-butanol group.

    3-methyl-2-butanol: Another related compound that shares the methyl-butanol group but lacks the iso-propylphenyl group.

Uniqueness

2-(4-iso-Propylphenyl)-3-methyl-butan-2-ol is unique due to its combined structural features, which confer distinct chemical properties and potential applications. Its dual functional groups allow it to participate in a wider range of chemical reactions and make it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

3-methyl-2-(4-propan-2-ylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-10(2)12-6-8-13(9-7-12)14(5,15)11(3)4/h6-11,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVLKOZMSQVURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)(C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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